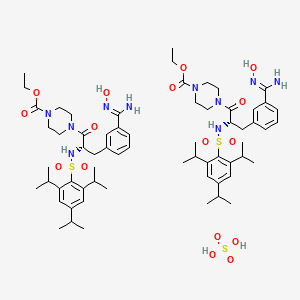
2,2'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The compound features a triazine ring substituted with amino and oxy groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions may vary, but typically involve refluxing the mixture to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol involves its interaction with molecular targets through its amino and oxy groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or materials science.
Comparaison Avec Des Composés Similaires
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2,4-Diamino-6-hydroxy-1,3,5-triazine: Used in the synthesis of herbicides and other agrochemicals.
2,4,6-Tris(alkylamino)-1,3,5-triazine: Utilized in the development of various polymers and materials.
Uniqueness: 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Propriétés
Numéro CAS |
84522-06-5 |
|---|---|
Formule moléculaire |
C7H12N4O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
2-[[4-amino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol |
InChI |
InChI=1S/C7H12N4O4/c8-5-9-6(14-3-1-12)11-7(10-5)15-4-2-13/h12-13H,1-4H2,(H2,8,9,10,11) |
Clé InChI |
OMHXPLFYQWATCP-UHFFFAOYSA-N |
SMILES canonique |
C(COC1=NC(=NC(=N1)N)OCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)

![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)









![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
